(2Z)-2-[(acetyloxy)imino]-N-(5-chloro-2-methoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with a chromene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenyl isocyanate: A precursor in the synthesis of the compound.
Chromene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
[(2Z)-3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of a chromene core with a carbamoyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C19H15ClN2O5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[(Z)-[3-[(5-chloro-2-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C19H15ClN2O5/c1-11(23)27-22-19-14(9-12-5-3-4-6-16(12)26-19)18(24)21-15-10-13(20)7-8-17(15)25-2/h3-10H,1-2H3,(H,21,24)/b22-19- |
InChI Key |
WGDZYCSDDKQNQG-QOCHGBHMSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.